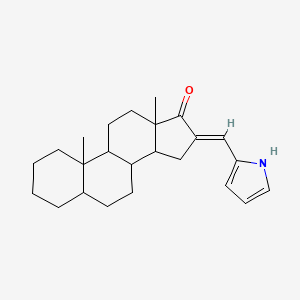![molecular formula C29H23BrFN3O2S B14948377 6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948377.png)
6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromophenyl, fluorophenyl, and cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl and fluorophenyl intermediates, followed by their coupling with other reactants under specific conditions. Common reagents used in these reactions include bromine, fluorine, and cyano groups, which are introduced through electrophilic halogenation and other substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenol: A simpler brominated phenol with different chemical properties and applications.
4-Fluorophenylacetic acid: Contains a fluorophenyl group but lacks the complexity of the target compound.
N-(2-Methylphenyl)acetamide: Shares the N-(2-methylphenyl) group but has a different overall structure.
Uniqueness
6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and complex structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C29H23BrFN3O2S |
|---|---|
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H23BrFN3O2S/c1-17-6-3-4-9-24(17)34-28(36)26-18(2)33-29(37-16-25(35)19-10-12-21(30)13-11-19)23(15-32)27(26)20-7-5-8-22(31)14-20/h3-14,27,33H,16H2,1-2H3,(H,34,36) |
Clé InChI |
RMNFFWGTLGOWOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC(=CC=C3)F)C#N)SCC(=O)C4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
![1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
![2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14948310.png)
![6,6-dimethyl-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14948313.png)
![3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14948327.png)

![ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948350.png)
![5-[(2-ethylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14948357.png)
![4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B14948364.png)
![Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro-](/img/structure/B14948374.png)


![methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948392.png)
